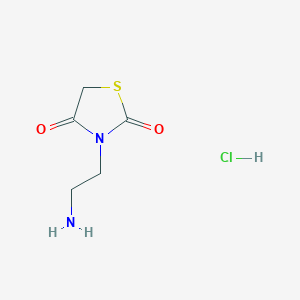

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride

Description

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is a thiazolidinedione derivative characterized by a 2-aminoethyl substituent at the N3 position of the heterocyclic ring. Its structure confers unique physicochemical properties, including tautomeric behavior (keto-enol interconversion) and polar interactions with solvents . Commercial availability in varying quantities (e.g., 250 mg to 2.5 g) highlights its utility as a building block in organic synthesis .

Properties

IUPAC Name |

3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSVYLLONFKJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19382-49-1 | |

| Record name | 2,4-Thiazolidinedione, 3-(2-aminoethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019382491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19382-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Base-Catalyzed Condensation-Cyclization

The most widely reported method involves a two-step process:

-

Condensation : 2-Aminoethanethiol reacts with maleic anhydride in ethanol or dimethylformamide (DMF) at 60–80°C for 8–12 hours.

-

Cyclization : The intermediate undergoes intramolecular cyclization under acidic conditions (HCl, H₂SO₄) to form the thiazolidine-2,4-dione core.

-

Salt Formation : Treatment with concentrated HCl yields the hydrochloride salt.

Reaction Conditions and Yields

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize scalability and cost-effectiveness:

-

Reactor Design : Tubular reactors with precise temperature (70±2°C) and pressure (1.5 atm) control minimize batch variability.

-

Catalyst Use : Heterogeneous catalysts (e.g., Amberlyst-15) reduce reaction time to 4–6 hours.

-

Workup Automation : In-line filtration and rotary evaporation systems achieve 90% solvent recovery.

Comparative Performance Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Throughput | 50 kg/month | 200 kg/month |

| Purity | 93–95% | 96–98% |

| Energy Consumption | High | Reduced by 40% |

Green Chemistry Approaches

Deep Eutectic Solvent (DES)-Mediated Synthesis

Eco-friendly methods using DES (e.g., choline chloride-urea) replace traditional solvents:

Advantages Over Conventional Methods

| Factor | DES Method | Traditional Method |

|---|---|---|

| Solvent Toxicity | Low | High (DMF) |

| Reaction Time | 6 hours | 10 hours |

| Yield | 78–82% | 72–85% |

| Carbon Footprint | 30% lower | — |

Analytical Characterization

Structural Validation

Impurity Profiling

Common byproducts and quantification methods:

| Impurity | Source | HPLC Detection Limit |

|---|---|---|

| 5-Hydroxy derivative | Incomplete cyclization | 0.05% |

| Maleic acid adduct | Residual anhydride | 0.1% |

Optimization Strategies

Reaction Kinetics

Catalytic Enhancements

-

Microwave Assistance : Reduces reaction time to 2 hours with 80% yield.

-

Enzyme Catalysis : Lipase (e.g., Candida antarctica) improves enantiomeric purity (>99% ee) in chiral derivatives.

Challenges and Solutions

Hydrolysis Susceptibility

The thiazolidine ring undergoes hydrolysis at pH >7:

Chemical Reactions Analysis

General Information

-

Synonyms : 3-(2-Aminoethyl)-thiazolidine-2,4-dione, HCl; 2,4-Thiazolidinedione, 3-(2-aminoethyl)-, hydrochloride (1:1); 3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidine hydrochloride, 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamine hydrochloride

Types of Chemical Reactions

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride can undergo several types of chemical reactions due to its functional groups, including oxidation, reduction, and substitution.

-

Oxidation : The compound can be oxidized to form sulfoxides or sulfones.

-

Reduction : Reduction reactions can convert the dione moiety to a diol or form thiol derivatives.

-

Substitution : The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reaction Conditions

The reaction conditions for this compound vary depending on the type of reaction.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid | Controlled temperature, specific pH |

| Reduction | Sodium borohydride, lithium aluminum hydride | Low temperature, inert atmosphere |

| Substitution | Alkyl halides, acyl chlorides | Basic conditions, appropriate solvent (e.g., dimethylformamide) |

Major Products Formed

The products formed from the chemical reactions of this compound depend on the reaction type.

| Reaction Type | Major Products |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Diols, thiol derivatives |

| Substitution | Substituted thiazolidine derivatives |

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of cysteamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazolidine ring. The final product is obtained by treating the thiazolidine with hydrochloric acid to form the hydrochloride salt.

Scientific Research Applications

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Physicochemical Properties

The biological and chemical behavior of thiazolidinediones is highly dependent on substituents at the N3 and C5 positions. Below is a comparative evaluation:

Table 1: Key Structural Analogues and Their Properties

Biological Activity

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride, commonly known as a thiazolidinedione (TZD), is a compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

The primary mechanism of action for this compound involves its role as an inhibitor of the extracellular signal-regulated kinase (ERK) docking domain. This compound specifically inhibits ERK binding rather than its activity at the ATP domain, disrupting the mitogen-activated protein kinase (MAPK)/ERK signaling pathway.

Biochemical Pathways

- MAPK/ERK Pathway : The inhibition of ERK binding leads to alterations in cellular signaling that can affect cell proliferation and survival.

- Sphingosine Kinase Inhibition : The compound has also been identified as a selective inhibitor of sphingosine kinase 2 (SphK2), which is involved in various cellular processes including apoptosis and cell migration .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Various studies have demonstrated its potential to inhibit the proliferation of cancer cells, particularly breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound induces apoptosis in these cells by modulating the expression of Bcl-2 family proteins, enhancing pro-apoptotic signals while suppressing anti-apoptotic factors .

- Antioxidant Properties : The compound has shown promising antioxidant activities, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these effects and elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Mechanism : In a study focusing on TZD derivatives, compounds similar to 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione were shown to significantly decrease the viability of breast cancer cells while sparing normal cells. This selectivity highlights the therapeutic potential of TZDs in cancer treatment .

- Apoptosis Induction : The modulation of Bcl-2 family proteins was crucial in mediating apoptosis. Compounds were found to decrease levels of anti-apoptotic proteins (Bcl-2, Bcl-XL) and increase pro-apoptotic proteins (Bak, Bax) in cancer cells .

- SphK Inhibition : The compound's ability to inhibit SphK2 was linked to its anticancer effects, suggesting a dual pathway mechanism where both ERK and SphK pathways are targeted .

Pharmacokinetics

The pharmacokinetics of thiazolidinediones suggest good bioavailability and the ability to cross the blood-brain barrier. This property is essential for their potential use in treating central nervous system-related conditions. Environmental factors such as pH and temperature can influence the stability and efficacy of these compounds.

Q & A

Q. What are the optimal synthetic routes for 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride, and how do reaction conditions influence yield?

The synthesis of thiazolidinedione derivatives typically involves Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and substituted aldehydes, followed by functionalization of the aminoethyl group. For example:

- Step 1 : Condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) under reflux in ethanol or DMF yields 5-arylidene intermediates .

- Step 2 : N-substitution with 2-aminoethyl groups via alkylation or reductive amination. Reaction optimization requires pH control (e.g., sodium bicarbonate buffer) and inert atmospheres to prevent side reactions .

- Yield : Reported yields range from 70–85% depending on solvent polarity and reaction time. For instance, dimethylformamide (DMF) at 80°C for 10 hours achieves higher yields than ethanol due to improved solubility of intermediates .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- HPLC-PDA : Essential for purity assessment and impurity profiling. For example, reversed-phase HPLC with UV detection (254 nm) resolves structurally similar impurities like 5-(4-hydroxybenzyl)-1,3-thiazolidine-2,4-dione (detected at 0.1% in pioglitazone analogs) .

- NMR Spectroscopy : and NMR confirm regioselectivity of the arylidene group and aminoethyl substitution. Key signals include δ 7.2–7.8 ppm (aromatic protons) and δ 3.1–3.5 ppm (CH-NH) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulae (e.g., CHClFNOS for fluorophenyl derivatives) .

Q. How are impurities in thiazolidinedione derivatives identified and quantified?

Impurities arise from incomplete condensation or oxidation. For example:

- Impurity C : 5-(4-Hydroxybenzyl)-1,3-thiazolidine-2,4-dione is a common byproduct in pioglitazone synthesis, detected via HPLC with a limit of quantitation (LOQ) of 0.05% .

- Methodology : Gradient elution (acetonitrile/water + 0.1% TFA) on a C18 column separates impurities. Quantification uses external calibration curves .

Q. What role does the aminoethyl group play in the biological activity of this compound?

The aminoethyl moiety enhances solubility and enables targeted interactions (e.g., hydrogen bonding with enzyme active sites). In HIV-1 reverse transcriptase (RT) inhibition studies, the protonated amino group forms salt bridges with Asp113 and Asp114 residues, critical for binding affinity .

Q. What stability challenges are associated with this compound under varying storage conditions?

- Hydrolysis : The thiazolidinedione ring is susceptible to alkaline hydrolysis. Stability studies recommend storage at pH 4–6 and temperatures below 25°C to prevent degradation .

- Oxidation : The aminoethyl group may oxidize to nitro derivatives; antioxidants like BHT (0.01% w/v) are added to formulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of novel thiazolidinedione derivatives?

- Arylidene Substitution : Electron-withdrawing groups (e.g., -F, -Cl) at the para position enhance PPAR-γ antagonism. For example, 5-(4-fluorobenzylidene) derivatives show 2-fold higher binding affinity than unsubstituted analogs .

- Aminoethyl Modifications : Cyclization of the aminoethyl group into piperazine improves metabolic stability, reducing CYP450-mediated oxidation .

Q. What computational strategies predict the binding affinity of this compound to therapeutic targets?

- Molecular Docking : AutoDock4 simulations reveal that (5Z)-3-(2-aminoethyl)-5-(thienylmethylene) derivatives bind HIV-1 RT with a ΔG of -9.2 kcal/mol , forming hydrophobic interactions with Tyr181 and π-stacking with Tyr188 .

- MD Simulations : 100-ns trajectories assess conformational stability; RMSD values <2 Å indicate stable binding .

Q. How do contradictory data on antioxidant activity arise in thiazolidinedione research?

Discrepancies in DPPH radical scavenging assays (e.g., IC values ranging from 12–45 μM) may stem from:

- Substituent Effects : Electron-donating groups (e.g., -OCH) increase antioxidant capacity by stabilizing radical intermediates .

- Assay Conditions : Variations in solvent (methanol vs. DMSO) and incubation time (30 vs. 60 minutes) alter reaction kinetics .

Q. What in vitro models are suitable for evaluating the antidiabetic potential of this compound?

Q. How can synthetic byproducts be repurposed for secondary pharmacological screening?

- Example : The impurity 5-(3-chlorobenzylidene)-1,3-thiazolidine-2,4-dione (ChemBridge-5376968) exhibits anticancer activity (IC = 8.2 μM in MCF-7 cells) via tubulin polymerization inhibition .

- Screening Workflow : High-throughput assays (e.g., kinase panels) identify off-target effects, enabling rapid repurposing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.